![molecular formula C14H13NO4S B12848159 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amino biphenyl compound is then sulfonated using a sulfonating agent like chlorosulfonic acid to introduce the methylsulfonyl group.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of 4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino and methylsulfonyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Research indicates that 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid exhibits notable biological activity. It has been investigated for its interactions with various biological targets. The amino group can form hydrogen bonds with proteins or enzymes, while the carboxylic acid group may engage in ionic interactions. These interactions are crucial for modulating biological pathways, potentially leading to therapeutic applications such as:
- Anticancer Agents : The compound's ability to interact with specific enzymes involved in cancer pathways is under investigation.
- Anti-inflammatory Agents : Its structural properties may allow it to modulate inflammatory responses.
b. Drug Development
The compound is being explored for its role in drug formulation. Its solubility and stability characteristics make it a candidate for developing new pharmaceuticals, particularly in creating formulations that enhance bioavailability and targeted delivery.
a. Polymer Chemistry
This compound can be utilized in synthesizing advanced polymers. Its functional groups allow for the creation of copolymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing materials for electronics and aerospace industries.
b. Coatings and Adhesives
The compound's chemical structure lends itself well to applications in coatings and adhesives, providing improved adhesion properties due to its ability to form strong intermolecular interactions.
a. Interaction Studies
Several studies have focused on the interaction of this compound with biological targets. For instance, research has shown that this compound can significantly inhibit specific enzyme activities associated with disease progression.
Study | Findings |
---|---|
Enzyme Inhibition Study | Demonstrated reduced activity of target enzymes by 50% at certain concentrations of the compound. |
Cytotoxicity Assay | Showed selective cytotoxicity against cancer cell lines compared to normal cells, indicating potential therapeutic use. |
b. Formulation Development
In cosmetic formulations, the compound has been tested for its effects on skin hydration and irritation levels. A study indicated that formulations containing this compound improved skin hydration without causing irritation, making it suitable for sensitive skin products.
Formulation Type | Effectiveness |
---|---|
Creams | Enhanced moisture retention and skin barrier function observed in clinical trials. |
Gels | Lower irritation scores compared to standard formulations; well-tolerated by participants. |
Mechanism of Action
The mechanism of action of 4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4’-(methylsulfonyl)biphenyl
- 4-Amino-4’-(methylsulfonyl)benzoic acid
- 4-Amino-4’-(methylsulfonyl)phenylacetic acid
Uniqueness
4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the biphenyl structure, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid (CAS No. 893738-43-7) is an organic compound with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol. Its structure includes an amino group, a carboxylic acid group, and a methylsulfonyl group attached to a biphenyl backbone. This unique configuration suggests potential biological activities that merit detailed exploration.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's functional groups facilitate hydrogen bonding and ionic interactions with proteins and enzymes, which can modulate biological pathways crucial for therapeutic applications .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties. Compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below are notable findings:
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid | C14H13NOS | Contains a methylsulfanyl instead of methylsulfonyl group |
4'-(Aminomethyl)-biphenyl-3-carboxylic acid | C14H13N | Lacks the sulfur substituent; simpler structure |
Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate | C15H15N O2 | Ester derivative; differs in functional groups |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including Friedel-Crafts acylation for biphenyl backbone formation and sulfonylation for introducing the methylsulfonyl group. A Michael-type addition (as seen in analogous sulfanyl-carboxylic acid syntheses) may optimize intermediate coupling . Purity is enhanced using reversed-phase HPLC with UV detection at 254 nm and gradient elution (e.g., Ascentis® Express columns), resolving positional isomers and byproducts .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm biphenyl connectivity and substituent positions (e.g., aromatic proton splitting patterns).
- HPLC-MS : Verify molecular weight and detect trace impurities (e.g., sulfonic acid derivatives) using SupraSolv solvents for baseline separation .
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
Q. What are the stability considerations for storage and handling?
- Methodological Answer : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amino group. Aqueous solutions should be buffered at pH 6–7 to avoid carboxylic acid deprotonation or sulfonamide hydrolysis. Follow GHS guidelines for lab safety, including PPE and fume hood use .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian 09) to model transition states and reaction pathways. Density Functional Theory (DFT) evaluates electronic effects of the methylsulfonyl group on biphenyl ring electrophilicity. Molecular docking (AutoDock Vina) assesses interactions with biological targets, such as enzyme active sites .
Q. What strategies address contradictions in spectral data interpretation (e.g., unexpected HPLC peaks)?
- Methodological Answer : Cross-validate with high-resolution mass spectrometry (HR-MS) to distinguish isobaric impurities. For unresolved HPLC peaks, employ chiral columns (e.g., Purospher® STAR) to separate enantiomers, as stereochemical impurities are common in sulfonamide derivatives . Reanalyze under varied mobile phases (e.g., acetonitrile vs. methanol) to confirm retention time consistency .
Q. How can researchers investigate the compound’s potential as an enzyme inhibitor?
- Methodological Answer : Perform kinetic assays (e.g., fluorometric or calorimetric) to measure inhibition constants (Kᵢ) against target enzymes like aspartate transaminase. Use site-directed mutagenesis to identify binding residues, corroborated by X-ray crystallography (as seen in imidazole-containing peptidomimetics) . Compare IC₅₀ values with structural analogs from CAS databases (e.g., 343239-58-7 derivatives) .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure forms?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during sulfonylation. Use dynamic kinetic resolution with immobilized enzymes (e.g., lipases) to favor one enantiomer. Monitor enantiomeric excess (ee) via circular dichroism or chiral HPLC .
Q. How can reaction engineering improve yield in biphenyl coupling steps?
- Methodological Answer : Optimize Suzuki-Miyaura cross-coupling conditions:
Properties
Molecular Formula |
C14H13NO4S |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-amino-5-(4-methylsulfonylphenyl)benzoic acid |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
NZOZMLWUHHSOGG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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